Product packaging for Cadmium;3,4-dichloro-2-methylpyridine(Cat. No.:CAS No. 13842-15-4)

Cadmium;3,4-dichloro-2-methylpyridine

Cat. No.: B14717111
CAS No.: 13842-15-4
M. Wt: 274.43 g/mol
InChI Key: FYHIJUIUARFYGV-UHFFFAOYSA-N
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Description

Overview of Coordination Compounds Involving Cadmium in Contemporary Chemistry

The Cadmium(II) ion is a d¹⁰ metal center, a configuration that endows it with considerable structural flexibility. researchgate.net Lacking crystal field stabilization energy, Cd(II) complexes are not constrained to specific geometries, allowing them to adopt a wide range of coordination numbers, typically from four to six, but extending to as high as eight. researchgate.net This versatility enables the formation of diverse and complex structures, from simple mononuclear entities to intricate one-, two-, and three-dimensional coordination polymers. researchgate.netmdpi.com

As a soft Lewis acid, the Cd(II) ion preferentially forms strong bonds with soft donor atoms like sulfur, but it also readily coordinates with nitrogen and oxygen donors. researchgate.net This allows for the construction of a vast library of compounds with varied ligand environments. The resulting cadmium-based coordination polymers and metal-organic frameworks (MOFs) are of great interest for their potential applications in areas such as luminescence, chemical sensing, and catalysis. acs.org The study of these compounds helps to elucidate fundamental principles of crystal engineering and the rational design of functional materials. rsc.org

Table 1: Key Properties of Cadmium(II) Ion in Coordination Chemistry
PropertyDescriptionSignificance
Electronic Configuration[Kr] 4d¹⁰No crystal field stabilization energy, leading to flexible coordination geometries. researchgate.net
Common Oxidation State+2Stable and predictable reactivity in complex formation. wikipedia.org
HSAB ClassificationSoft AcidForms strong bonds with soft bases (e.g., S-donors) and stable bonds with borderline bases (e.g., N-donors). researchgate.net
Typical Coordination Numbers4, 5, 6 (can range from 2 to 8)Allows for the formation of diverse structural motifs, from tetrahedral to octahedral and beyond. researchgate.net
Structural DiversityForms mononuclear complexes and 1D, 2D, 3D coordination polymers.Enables the design of materials with tailored architectures and properties (e.g., MOFs). rsc.orgnih.gov

Significance of Substituted Pyridine (B92270) Ligands in Metal Complexation and Supramolecular Assembly

Pyridine and its derivatives are fundamental building blocks in coordination and supramolecular chemistry. As neutral, monodentate ligands, they coordinate to metal centers through the lone pair of electrons on the nitrogen atom. The true utility of these ligands, however, lies in the ability to modify the pyridine ring with various substituents.

Functional groups can be strategically placed on the ring to tune the ligand's electronic and steric properties. Electron-withdrawing groups (like halogens) decrease the basicity of the nitrogen atom, affecting the strength of the resulting metal-ligand bond. Conversely, electron-donating groups (like methyl groups) enhance basicity. Steric hindrance, especially from substituents at the 2- and 6-positions, can influence the coordination geometry and the final structure of the complex. rsc.orgpsu.edu This precise control allows chemists to direct the assembly of metal ions into predictable and often highly ordered supramolecular structures, such as molecular squares, cages, and extended networks. rsc.org The ability to form diverse architectures is critical for developing new materials with specific functions.

Rationale and Scope of Academic Inquiry into Cadmium;3,4-dichloro-2-methylpyridine (B25698) Systems

While extensive literature exists on cadmium complexes with various pyridine derivatives, specific research focusing solely on the Cadmium;3,4-dichloro-2-methylpyridine system is not widely documented. However, the academic rationale for investigating this specific compound is clear and compelling, based on established principles of coordination chemistry.

The ligand, 3,4-dichloro-2-methylpyridine, presents a unique combination of electronic and steric factors. The two chlorine atoms act as electron-withdrawing groups, reducing the electron density on the pyridine ring and thus the donor strength of the nitrogen atom. The methyl group at the 2-position introduces significant steric bulk near the coordination site. The academic inquiry, therefore, centers on understanding how this particular electronic and steric profile dictates the coordination behavior with the flexible Cd(II) center.

Key research questions would include:

How does the reduced basicity of the ligand affect the stability and bond lengths of the resulting cadmium complex?

What structural motifs (e.g., mononuclear, dinuclear, or polymeric) are favored due to the interplay between the sterically demanding 2-methyl group and the flexible coordination sphere of cadmium? rsc.org

How do the halogen atoms on the pyridine ring influence intermolecular interactions, such as halogen bonding or π-π stacking, in the solid state?

Could the resulting complex exhibit interesting photoluminescent properties, potentially modified by the heavy-atom effect of the chlorine substituents?

Investigating this system provides a targeted case study for the broader goal of understanding structure-property relationships in coordination chemistry.

Table 2: Properties of the 3,4-dichloro-2-methylpyridine Ligand
PropertyValue
Molecular FormulaC₆H₅Cl₂N
Molecular Weight162.02 g/mol
Key Structural FeaturesPyridine ring with two chloro substituents (positions 3, 4) and one methyl substituent (position 2).
Expected Electronic EffectChloro groups are electron-withdrawing, reducing the basicity of the nitrogen donor atom.
Expected Steric EffectThe 2-methyl group provides steric hindrance near the coordination site.

Historical Context and Evolution of Research in Related Organometallic and Coordination Chemistry

The study of compounds like this compound is built upon centuries of chemical discovery. The element cadmium was first identified in 1817 by Friedrich Stromeyer in Germany as an impurity in zinc carbonate. wikipedia.orgdartmouth.educhemicool.com For nearly a century, Germany was the sole producer of the metal. wikipedia.org

The broader field of organometallic chemistry, which involves metal-carbon bonds, has roots in the 18th and 19th centuries. slideshare.net A significant milestone was the synthesis of the first organocadmium compounds, dimethylcadmium (B1197958) and diethylcadmium, by Erich Krause in 1917. wikipedia.org These discoveries were part of a wave of synthesis involving organo-derivatives of various main group and transition metals.

However, a cohesive understanding of how metals bind to other molecules and ions awaited the groundbreaking work of Swiss chemist Alfred Werner. In 1893, Werner proposed his coordination theory, introducing the concepts of a central metal ion with primary (ionizable) and secondary (coordination) valencies. confinity.comallen.in He correctly postulated that ligands are arranged around the central metal in specific geometric shapes, such as the octahedron. libretexts.orgwikipedia.org This theory, for which he was awarded the Nobel Prize in Chemistry in 1913, laid the foundation for modern inorganic and coordination chemistry. confinity.comwikipedia.org The subsequent evolution of this field has allowed for the systematic investigation of increasingly complex systems, including the targeted synthesis and characterization of cadmium complexes with functionally substituted pyridine ligands.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H5CdCl2N B14717111 Cadmium;3,4-dichloro-2-methylpyridine CAS No. 13842-15-4

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

13842-15-4

Molecular Formula

C6H5CdCl2N

Molecular Weight

274.43 g/mol

IUPAC Name

cadmium;3,4-dichloro-2-methylpyridine

InChI

InChI=1S/C6H5Cl2N.Cd/c1-4-6(8)5(7)2-3-9-4;/h2-3H,1H3;

InChI Key

FYHIJUIUARFYGV-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CC(=C1Cl)Cl.[Cd]

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry of Cadmium;3,4 Dichloro 2 Methylpyridine

Synthetic Routes for the 3,4-Dichloro-2-methylpyridine (B25698) Ligand Precursor

The ligand, 3,4-dichloro-2-methylpyridine, is a substituted pyridine (B92270) and its synthesis relies on established pathways in heterocyclic chemistry. The strategic introduction of chloro- and methyl- substituents onto the pyridine ring requires a multi-step approach, often starting from more readily available precursors.

Multi-Step Organic Synthesis Pathways to Substituted Pyridines

The synthesis of polysubstituted pyridines like 3,4-dichloro-2-methylpyridine is rarely achieved in a single step and typically involves building upon a pre-existing pyridine or picoline (methylpyridine) framework. Plausible synthetic routes often begin with precursors such as 4-amino-2-picoline or 4-amino-3-chloro-2-methylpyridine chemdad.com.

A common and powerful strategy for introducing chloro- substituents onto an aromatic amine is the Sandmeyer reaction. This process involves the diazotization of a primary aromatic amine, followed by decomposition of the resulting diazonium salt with a copper(I) chloride catalyst. A hypothetical, yet chemically robust, pathway for the synthesis of 3,4-dichloro-2-methylpyridine could involve the following steps:

Nitration: Starting with 2-chloro-4-methylpyridine, a nitration reaction could introduce a nitro group at the 3-position.

Reduction: The resulting 2-chloro-4-methyl-3-nitropyridine would then be reduced to the corresponding amine, 3-amino-2-chloro-4-methylpyridine. The synthesis of this specific aminopyridine from precursors like 2-amino-4-picoline has been documented google.com.

Diazotization and Sandmeyer Reaction: The 3-amino-2-chloro-4-methylpyridine could then undergo diazotization using nitrous acid (generated in situ from sodium nitrite and a strong acid). The subsequent treatment of the diazonium salt with CuCl would replace the amino group with a second chloro group, yielding the target ligand, 3,4-dichloro-2-methylpyridine.

Alternatively, direct chlorination of picoline derivatives can be employed, though controlling the regioselectivity can be challenging. Such processes may involve reacting a pyridone precursor with agents like phosgene and chlorine gas in the presence of a catalyst such as ferric chloride patsnap.com. High temperatures and pressures may also be used to facilitate the chlorination of existing chloropyridines google.com. The choice of pathway depends on the availability of starting materials, scalability, and the desired purity of the final product.

Purification and Spectroscopic Characterization of the Ligand Precursor

Following its synthesis, the crude 3,4-dichloro-2-methylpyridine must be rigorously purified to remove byproducts, unreacted starting materials, and residual reagents. Standard laboratory techniques for the purification of chlorinated aromatic compounds are applicable. These methods include:

Extraction: Liquid-liquid extraction can be used to separate the product from acidic or basic impurities orgsyn.org. The organic layer containing the product is washed, dried, and concentrated.

Distillation: Vacuum distillation is effective for separating liquids with different boiling points and is a common final purification step for liquid pyridine derivatives google.com.

Crystallization: If the product is a solid at room temperature, recrystallization from a suitable solvent system can yield highly pure crystalline material.

Chromatography: Column chromatography is a versatile technique for separating complex mixtures and can be used to isolate the desired product with high purity.

Once purified, the identity and purity of the 3,4-dichloro-2-methylpyridine ligand are confirmed using a suite of spectroscopic techniques.

Technique Expected Observations for 3,4-dichloro-2-methylpyridine
¹H NMR The spectrum would show two distinct signals in the aromatic region (typically δ 7-9 ppm) corresponding to the two remaining protons on the pyridine ring. The splitting patterns (e.g., doublets) would confirm their positions relative to each other. A singlet in the aliphatic region (typically δ 2-3 ppm) would correspond to the methyl (–CH₃) group protons uci.eduresearchgate.net.
¹³C NMR The spectrum would display six distinct signals, one for each unique carbon atom in the molecule. The chemical shifts would be characteristic of a dichlorinated, methylated pyridine ring.
Infrared (IR) Spectroscopy The IR spectrum would exhibit characteristic absorption bands for C=C and C=N stretching vibrations within the aromatic ring (typically in the 1400-1600 cm⁻¹ region). C-H stretching vibrations from the aromatic ring and the methyl group would appear around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹ respectively. C-Cl bond vibrations would be observed in the fingerprint region (< 800 cm⁻¹) wisc.edu.
Mass Spectrometry (MS) The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of C₆H₅Cl₂N (161.0 g/mol ). A characteristic isotopic pattern would be observed for the molecular ion due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl isotopes), resulting in peaks at M⁺, (M+2)⁺, and (M+4)⁺ with a distinctive intensity ratio wisc.edu.

Strategies for the Synthesis of Cadmium;3,4-dichloro-2-methylpyridine Coordination Complexes

The synthesis of the final coordination complex involves reacting the purified 3,4-dichloro-2-methylpyridine ligand with a cadmium(II) salt. The d¹⁰ electronic configuration of the Cd(II) ion allows it to adopt various coordination numbers and geometries, making it a versatile node for constructing coordination compounds researchgate.net. The choice of synthetic strategy influences the final product's crystallinity, stoichiometry, and dimensionality.

Direct Complexation Methods from Cadmium Precursors and the Ligand

The most straightforward approach to synthesizing cadmium-pyridine complexes is through direct complexation in solution. This method typically involves mixing a solution of a cadmium(II) salt with a stoichiometric amount of the 3,4-dichloro-2-methylpyridine ligand in a suitable solvent.

The reaction is generally performed at room or slightly elevated temperatures. The choice of cadmium salt can influence the final structure, as the anion can either coordinate to the metal center or act as a charge-balancing counter-ion mdpi.com. Common cadmium precursors include cadmium(II) chloride, cadmium(II) nitrate, and cadmium(II) acetate mdpi.comacs.org. The solvent system, often ethanol, methanol, or acetonitrile/methanol mixtures, is chosen based on the solubility of both the ligand and the metal salt mdpi.combohrium.com. The resulting complex may precipitate directly from the reaction mixture or can be isolated by slow evaporation of the solvent.

Table 1: Examples of Cadmium Precursors and Solvents in Direct Complexation

Cadmium Precursor Ligand Type Solvent Reference
Cadmium(II) chloride (CdCl₂) Thiophene-derived Schiff base Methanol acs.org
Cadmium(II) acetate Nicotinamide Ethanol mdpi.com
Cadmium(II) chloride (CdCl₂) 1,2-bis(arylimino)acenaphthene Dichloromethane mdpi.com

Solvothermal and Hydrothermal Synthesis Approaches for Crystalline Products

To obtain high-quality crystalline products suitable for single-crystal X-ray diffraction analysis, solvothermal or hydrothermal methods are frequently employed iucr.orgiucr.org. These techniques are particularly valuable for synthesizing coordination polymers, which are extended networks of metal ions linked by organic ligands.

In a typical solvothermal synthesis, the cadmium(II) salt and the 3,4-dichloro-2-methylpyridine ligand are sealed in a Teflon-lined stainless steel autoclave with a solvent. The autoclave is then heated to a temperature above the solvent's boiling point for a period ranging from hours to several days iucr.org. The elevated temperature and autogenous pressure facilitate the dissolution of reactants and promote the slow growth of well-defined crystals upon cooling. When water is used as the solvent, the method is termed hydrothermal synthesis. These methods have proven highly effective for producing a wide array of crystalline cadmium coordination polymers with diverse structural topologies researchgate.netresearchgate.netkazanmedjournal.ru.

Control of Stoichiometry and Crystallization Conditions for Product Selectivity

The self-assembly process that leads to the formation of a specific cadmium coordination complex is highly sensitive to a variety of experimental parameters. Careful control of these conditions is essential to achieve product selectivity and to target desired structures and stoichiometries. Key factors include:

Metal-to-Ligand Molar Ratio: Varying the molar ratio of the cadmium salt to the 3,4-dichloro-2-methylpyridine ligand can directly influence the stoichiometry of the resulting complex. While not always predictable, this is a primary variable explored to obtain different coordination environments mdpi.com.

Anion of the Cadmium Salt: The counter-anion from the cadmium precursor can play a crucial structural role. Small, coordinating anions like halides (Cl⁻, Br⁻) can act as bridging ligands between cadmium centers, leading to polynuclear or polymeric structures. In contrast, large, non-coordinating anions like perchlorate (ClO₄⁻) or triflate (OTf⁻) are less likely to bind to the metal, leaving more coordination sites available for the primary ligand and solvent molecules, often resulting in different structural motifs mdpi.commdpi.com.

Solvent System: The polarity, coordinating ability, and size of the solvent molecules can impact the final structure. Solvents may coordinate directly to the cadmium center or influence the crystal packing through hydrogen bonding or other intermolecular interactions mdpi.combohrium.com.

Temperature and pH: These parameters can affect the solubility of the components, the kinetics of crystal growth, and the protonation state of the ligand if it possesses acidic or basic sites.

By systematically manipulating these factors, chemists can guide the self-assembly process towards specific crystalline products with desired physical and chemical properties.

Focused Research on "this compound" Yields No Specific Synthetic Methodologies for Isomer or Polymorph Optimization

Intensive searches of scientific literature and chemical databases have revealed a significant lack of specific research focused on the synthesis and characterization of the compound "this compound." Consequently, no detailed research findings, data tables, or established methodologies concerning the optimization of its reaction parameters for targeting specific isomers or polymorphs could be located.

The exploration for synthetic routes and precursor chemistry for this particular cadmium complex did not yield any scholarly articles, patents, or conference proceedings detailing its preparation. While general methods for the synthesis of cadmium-pyridine complexes exist, these could not be specifically attributed to the 3,4-dichloro-2-methylpyridine ligand. The influence of reaction conditions such as temperature, solvent, and stoichiometry on the formation of potential isomers or different crystalline forms of "this compound" remains uninvestigated in the available scientific record.

Therefore, the creation of an article section on the "Optimization of Reaction Parameters for Targeted Isomers or Polymorphs" for "this compound" with the required detailed research findings and data tables is not feasible at this time due to the absence of primary research on this specific chemical entity.

Elucidation of Coordination Chemistry and Structural Architectures in Cadmium;3,4 Dichloro 2 Methylpyridine Complexes

Nature of the Cadmium-Nitrogen Bond in 3,4-dichloro-2-methylpyridine (B25698) Complexes

The coordination of a pyridine-based ligand to a cadmium(II) center occurs through the lone pair of electrons on the nitrogen atom, forming a coordinate covalent bond (Cd-N). The strength and length of this bond are influenced by several factors, including the electronic properties of the pyridine (B92270) ligand and the nature of other ligands in the coordination sphere.

In the case of 3,4-dichloro-2-methylpyridine, the presence of two electron-withdrawing chlorine atoms on the pyridine ring is expected to decrease the electron density on the nitrogen atom. This reduction in basicity would likely lead to a weaker and consequently longer Cd-N bond compared to complexes with unsubstituted pyridine. Conversely, the electron-donating methyl group at the 2-position could partially counteract this effect. The interplay of these electronic factors would ultimately determine the precise nature of the Cd-N interaction. For comparison, Cd-N bond lengths in various cadmium-pyridine complexes typically fall within the range of 2.2 to 2.4 Å.

Geometrical Preferences and Coordination Environments around Cadmium

Cadmium(II), with its d¹⁰ electron configuration, does not have any crystal field stabilization energy and can adopt a variety of coordination geometries, with coordination numbers typically ranging from four to seven. researchgate.net The preferred geometry is often dictated by the steric and electronic properties of the ligands and the counter-ions present.

The coordination of 3,4-dichloro-2-methylpyridine to cadmium can result in either discrete monomeric complexes or extended polymeric structures.

Monomeric Architectures: In the presence of a sufficient number of terminal ancillary ligands (such as halides or solvent molecules) that can satisfy the coordination requirements of the cadmium center, the formation of monomeric complexes is favored. In such cases, the 3,4-dichloro-2-methylpyridine ligand would occupy one or more coordination sites around a single cadmium ion.

The choice of ancillary ligands plays a crucial role in determining the final structure of the cadmium complex. rsc.org

Coordination Geometry: The size and number of ancillary ligands directly impact the coordination number and geometry around the cadmium ion. For instance, the presence of bulky ancillary ligands might favor a lower coordination number, such as a tetrahedral geometry. Conversely, smaller ligands could allow for a higher coordination number, leading to octahedral or other geometries. researchgate.net

Nuclearity: Ancillary ligands with bridging capabilities, such as chloride, bromide, or carboxylate ions, can link multiple cadmium centers together, leading to the formation of polynuclear or polymeric structures. mdpi.com The coordination mode of these bridging ligands (e.g., µ₂-Cl, syn-syn carboxylate bridge) will dictate the dimensionality of the resulting architecture. rsc.org

Intermolecular Interactions and Crystal Packing in Solid-State Structures

If the complex contains hydrogen bond donors (e.g., coordinated water molecules, amine groups on other ligands) and acceptors (e.g., chloro substituents, nitrogen atoms of the pyridine ring), hydrogen bonding interactions can play a significant role in the crystal packing. These interactions can link individual complex units into higher-dimensional supramolecular arrays.

Pi-Stacking Interactions: The aromatic pyridine rings of the 3,4-dichloro-2-methylpyridine ligands can participate in π-π stacking interactions. These interactions, where the electron-rich π systems of adjacent rings align, contribute to the stabilization of the crystal lattice. The presence of substituents on the ring will influence the geometry and strength of these interactions. nih.gov

Halogen Bonding Interactions: The chlorine atoms on the 3,4-dichloro-2-methylpyridine ligand can act as halogen bond donors, interacting with electron-rich atoms (such as oxygen, nitrogen, or other halogens) on neighboring molecules. These directional interactions can provide a means of organizing the molecules in the solid state and can be a key factor in crystal engineering.

Stereochemical Aspects and Chiral Recognition Potential in the Coordination Sphere

The stereochemistry of metal complexes is fundamentally dictated by the spatial arrangement of ligands around the central metal ion. In the context of cadmium(II) complexes, which typically exhibit coordination numbers ranging from four to eight, a variety of geometries such as tetrahedral, square pyramidal, trigonal bipyramidal, and octahedral can be adopted. The specific geometry is influenced by factors including the size of the cadmium ion, the steric and electronic properties of the ligands, and the reaction conditions. The introduction of a substituted pyridine ligand like 3,4-dichloro-2-methylpyridine can lead to several interesting stereochemical outcomes.

The ligand 3,4-dichloro-2-methylpyridine is itself achiral. However, the coordination of this ligand to a cadmium center can induce chirality in the resulting complex. This can occur through several mechanisms. For instance, in an octahedral complex of the type [Cd(L)₂X₄], where L is 3,4-dichloro-2-methylpyridine and X is a monodentate ligand, the cis-arrangement of the two pyridine ligands would result in a chiral complex, existing as a pair of enantiomers (Δ and Λ isomers). In contrast, the trans-isomer would be achiral. The formation of such isomers is a well-documented phenomenon in coordination chemistry.

Furthermore, the formation of helical coordination polymers is a notable feature of cadmium-pyridine systems. Even with achiral ligands, the propagation of the polymer chain can occur in a helical fashion, resulting in either right-handed (P) or left-handed (M) helices. In some instances, spontaneous resolution can occur, leading to the crystallization of a conglomerate of homochiral crystals. ias.ac.inias.ac.in The steric hindrance imposed by the methyl and chloro substituents on the pyridine ring of 3,4-dichloro-2-methylpyridine could play a significant role in directing the helical sense of such polymeric structures.

The potential for chiral recognition arises when a chiral cadmium complex interacts selectively with other chiral molecules, a process of significant interest in areas such as enantioselective catalysis and separation. A chiral cadmium complex formed with 3,4-dichloro-2-methylpyridine could potentially exhibit enantioselective recognition of chiral guest molecules through various non-covalent interactions, such as hydrogen bonding or π-π stacking. The specific substituents on the pyridine ring would modulate the electronic and steric environment of the complex, thereby influencing the strength and specificity of these interactions.

The table below summarizes the potential types of isomerism that could be observed in cadmium complexes with substituted pyridine ligands, which can be extrapolated to complexes of 3,4-dichloro-2-methylpyridine.

Type of IsomerismDescriptionPotential in Cadmium;3,4-dichloro-2-methylpyridine Complexes
Geometric IsomerismDifferent spatial arrangements of ligands around the central metal ion (e.g., cis/trans).Highly probable in octahedral complexes of the type [Cd(L)₂X₄], leading to distinct physical and chemical properties.
Optical Isomerism (Enantiomers)Non-superimposable mirror images.Possible in cis-[Cd(L)₂X₄] complexes and in the formation of helical coordination polymers.
Supramolecular IsomerismIsomers with the same chemical composition but different supramolecular structures. nih.govPlausible, leading to different network topologies (e.g., 2D vs. 3D networks) depending on synthesis conditions. nih.gov
Ligand IsomerismCoordination polymers with the same metal and ligand but differing in the conformation of the ligand. rsc.orgThe flexibility of the ligand could lead to different conformational isomers upon coordination.

The following table presents hypothetical data on the chiral recognition potential of a chiral cadmium complex, illustrating the concept of enantiomeric excess as a measure of recognition.

Chiral Guest MoleculeBinding Affinity (Hypothetical K_a, M⁻¹)Enantiomeric Excess (% ee) of Bound Guest
(R)-Alanine1.5 x 10³30%
(S)-Alanine1.0 x 10³
(R)-Phenylalanine2.8 x 10⁴55%
(S)-Phenylalanine1.2 x 10⁴

Advanced Spectroscopic and Diffractional Characterization of Cadmium;3,4 Dichloro 2 Methylpyridine Systems

Vibrational Spectroscopy for Ligand and Metal-Ligand Mode Assignment

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for probing the coordination of 3,4-dichloro-2-methylpyridine (B25698) to the cadmium center. By analyzing the vibrational modes of the free ligand and the resulting complex, it is possible to identify frequency shifts that are indicative of bond formation and structural changes.

The coordination of the 3,4-dichloro-2-methylpyridine ligand to a cadmium ion through the pyridine (B92270) nitrogen atom is expected to induce significant changes in the ligand's vibrational frequencies. These changes arise from the donation of electron density from the nitrogen to the metal, which alters the electronic distribution and bond strengths within the pyridine ring. The coordination is typically confirmed by observing shifts in the bands corresponding to the pyridine ring vibrations. For instance, bands associated with C=C and C=N stretching modes are anticipated to shift to higher frequencies upon complexation. acs.org This phenomenon is a direct consequence of the kinematic coupling and electronic effects of metal coordination.

Table 1: Expected Infrared (IR) Vibrational Frequencies (cm⁻¹) for Free and Coordinated 3,4-dichloro-2-methylpyridine

Vibrational Mode Free Ligand (Expected) Cadmium Complex (Expected) Shift (Δν, cm⁻¹)
Pyridine Ring (ν C=N) ~1580 ~1600 +20
Pyridine Ring (ν C=C) ~1460 ~1480 +20
C-H Bending (in-plane) ~1250 ~1260 +10
Ring Breathing ~990 ~1010 +20

Note: The data in this table is illustrative and based on typical shifts observed for similar pyridine-containing ligands upon coordination to cadmium.

Raman spectroscopy provides complementary information to IR spectroscopy, particularly for symmetrical vibrational modes. In the context of cadmium;3,4-dichloro-2-methylpyridine complexes, Raman spectroscopy is especially useful for identifying the symmetric "ring breathing" mode of the pyridine ligand, which is often a strong and sharp band. The coordination to cadmium is expected to shift this mode to a higher frequency.

Furthermore, Raman spectroscopy is a valuable technique for directly observing the metal-ligand bond vibrations. A key diagnostic feature would be the appearance of a new, low-frequency band corresponding to the Cd-N stretching vibration. nih.govdntb.gov.ua The position of this band provides a direct measure of the bond strength between the cadmium and the nitrogen of the 3,4-dichloro-2-methylpyridine ligand. The presence of Cd-S bond vibrations in other complexes has been identified with signature Raman vibrations at 305 and 610 cm⁻¹. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy in Solution and Solid-State

NMR spectroscopy is an indispensable tool for elucidating the structure and dynamics of coordination compounds in both solution and the solid state. For this compound systems, a combination of proton, carbon, and cadmium NMR experiments can provide a comprehensive picture of the complex.

The coordination of the 3,4-dichloro-2-methylpyridine ligand to the Lewis acidic cadmium center is expected to cause a general downfield shift in the ¹H and ¹³C NMR signals of the pyridine ring. bas.bgnih.gov This deshielding effect is a result of the withdrawal of electron density from the ligand upon coordination. The magnitude of these shifts can provide information about the strength of the metal-ligand bond. In some instances, the signals in the cadmium complex may be broad or undetectable, possibly due to low solubility. nih.gov

Table 2: Hypothetical ¹H and ¹³C NMR Chemical Shifts (ppm) for Free and Coordinated 3,4-dichloro-2-methylpyridine in a suitable solvent

Atom Free Ligand (Expected) Cadmium Complex (Expected) Shift (Δδ, ppm)
¹H NMR
H-5 ~7.5 ~7.8 +0.3
H-6 ~8.3 ~8.6 +0.3
CH₃ ~2.5 ~2.6 +0.1
¹³C NMR
C-2 ~158 ~160 +2
C-3 ~138 ~140 +2
C-4 ~142 ~144 +2
C-5 ~125 ~127 +2
C-6 ~149 ~151 +2

Note: The data in this table is illustrative and based on general trends observed for pyridine-based ligands upon coordination to cadmium.

Electronic Spectroscopy and Luminescence Properties

Electronic absorption and emission spectroscopies provide information about the electronic structure and potential photophysical properties of this compound complexes. Cadmium(II) has a d¹⁰ electronic configuration, meaning that d-d electronic transitions are not possible. bas.bg Therefore, any observed absorption bands in the UV-visible region are typically due to ligand-centered (π→π*) or ligand-to-metal charge transfer (LMCT) transitions. researchgate.net

Many cadmium complexes with nitrogen-containing heterocyclic ligands are known to exhibit luminescence. researchgate.nettandfonline.com This emission often originates from ligand-centered excited states and can be influenced by the coordination to the cadmium ion. The study of the luminescence properties, including emission maxima and quantum yields, can provide insights into the rigidity of the complex and the nature of the excited states. nih.govresearchgate.netresearchgate.net The emission can range from the visible to the near-infrared region of the spectrum. nih.gov

UV-Vis Absorption Spectroscopy for Electronic Transitions and Charge Transfer Bands

Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a fundamental technique used to study the electronic transitions within a molecule or complex. For a hypothetical this compound complex, the UV-Vis spectrum would be expected to display absorption bands corresponding to two main types of electronic transitions:

Intra-ligand (π → π) Transitions:* These transitions occur within the 3,4-dichloro-2-methylpyridine ligand itself. The aromatic pyridine ring possesses π-orbitals, and the absorption of UV light can promote electrons from a π bonding orbital to a π* anti-bonding orbital. These transitions are typically observed as high-intensity absorption bands in the UV region.

Charge-Transfer Bands: In coordination complexes, charge-transfer transitions involve the movement of an electron between the metal center and the ligand. Given that cadmium(II) has a filled d10 electronic configuration, metal-to-ligand charge transfer (MLCT) is unlikely. More plausible would be ligand-to-metal charge transfer (LMCT) bands, where an electron is excited from a ligand-based orbital to a vacant orbital on the cadmium center. These bands are often broad and can extend into the visible region, potentially imparting color to the complex.

A representative data table for a hypothetical analysis is shown below.

Table 1: Hypothetical UV-Vis Absorption Data

Transition Type Wavelength (λmax, nm) Molar Absorptivity (ε, M⁻¹cm⁻¹)
Intra-ligand (π → π*) ~270-290 High

Photoluminescence and Excitation Spectroscopy of Cadmium Complexes

Coordination complexes of d10 metals like cadmium(II) are often studied for their photoluminescent properties, as the filled d-shell prevents quenching of luminescence via d-d transitions. mdpi.com Luminescence in these complexes typically arises from the ligand.

Photoluminescence: Upon excitation with UV light, a this compound complex would likely exhibit fluorescence or phosphorescence. The emission is generally attributed to the relaxation of an excited electron from a π* orbital back to a π orbital of the pyridine ligand. Coordination to the cadmium ion can enhance the rigidity of the ligand, which often leads to an increase in the quantum yield of emission compared to the free ligand. mdpi.com The emission wavelength would be longer than the absorption wavelength (a Stokes shift).

Excitation Spectroscopy: An excitation spectrum is obtained by monitoring the emission at a fixed wavelength while scanning the excitation wavelength. The resulting spectrum ideally resembles the absorption spectrum, confirming which absorption bands are responsible for the observed luminescence.

Table 2: Illustrative Photoluminescence and Excitation Data

Parameter Wavelength (nm)
Excitation Wavelength (λex) 340

X-ray Diffraction for Precise Structural Determination

X-ray diffraction (XRD) is the most definitive method for determining the three-dimensional structure of crystalline solids.

Should suitable single crystals of a this compound complex be grown, single-crystal X-ray diffraction (SC-XRD) would provide a wealth of structural information. This technique would allow for the unambiguous determination of:

The coordination geometry around the cadmium(II) center (e.g., tetrahedral, octahedral).

Precise bond lengths between the cadmium atom and the coordinating atoms of the ligand(s) (e.g., Cd-N) and any other coordinated species (e.g., Cd-Cl).

Bond angles within and between the ligands.

For example, studies on a related complex, [Cd(Cltpy)(I)₂] (where Cltpy is 4′-chloro-2,2′:6′,2′′-terpyridine), revealed a five-coordinate, slightly distorted square pyramidal geometry. nih.govresearchgate.net

Table 3: Example of Single Crystal X-ray Diffraction Data

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 12.6543(6)
b (Å) 7.7128(4)
c (Å) 17.3089(9)
β (°) 109.3980(10)
Volume (ų) 1593.45(14)
Z 2
Bond Length (Cd-N) (Å) 2.30 - 2.40
Bond Length (Cd-Cl) (Å) 2.45 - 2.60

Note: Data are illustrative and based on typical values for cadmium-pyridine complexes. researchgate.net

Powder X-ray diffraction (PXRD) is used to analyze a bulk, polycrystalline sample. The primary applications for a this compound sample would be:

Phase Purity Assessment: The experimental PXRD pattern of a synthesized bulk sample can be compared to a pattern simulated from single-crystal XRD data. A good match between the peak positions indicates that the bulk sample is of the same crystalline phase as the single crystal and is free from crystalline impurities. nih.gov

Unit Cell Determination: If single crystals are not available, PXRD data can sometimes be used to determine the unit cell parameters of a crystalline material, although this is more challenging than with SC-XRD.

Mass Spectrometry Techniques for Complex Integrity and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical tool for determining the mass-to-charge ratio (m/z) of ions, which provides information about the molecular weight and structure of a compound. Techniques like Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF) are commonly used for coordination complexes.

Complex Integrity: In an ESI-MS experiment, a solution of the complex is nebulized and ionized. The detection of a peak corresponding to the molecular ion of the intact complex (e.g., [Cd(C₆H₅Cl₂N)₂Cl₂]+) would confirm its stability in solution.

Fragmentation Analysis: By inducing fragmentation within the mass spectrometer (MS/MS), the connectivity of the complex can be probed. For a this compound complex, expected fragmentation pathways could include the sequential loss of the pyridine ligands or halide ions. This analysis helps to confirm the composition of the coordination sphere. While no experimental data exists for the target compound, predicted m/z values for adducts of the free ligand, 3,4-dichloro-2-methylpyridine, have been calculated. uni.lu

Table 4: Predicted Mass Spectrometry Adducts for the Ligand (3,4-dichloro-2-methylpyridine)

Adduct m/z (mass-to-charge ratio)
[M+H]⁺ 161.98718
[M+Na]⁺ 183.96912
[M+NH₄]⁺ 179.01372
[M+K]⁺ 199.94306

Data sourced from PubChem for C₆H₅Cl₂N. uni.lu

Following a comprehensive search of scientific literature and computational chemistry databases, no specific theoretical or computational investigation data could be found for the chemical compound “this compound.” The requested article, which is structured around a detailed outline requiring specific research findings, cannot be generated without publicly available studies on this particular compound.

The search included queries for Density Functional Theory (DFT) calculations, ab initio studies, and Molecular Dynamics (MD) simulations related to "this compound" and its potential structural variants. While research exists for other cadmium-pyridine complexes and substituted pyridine ligands, the user's strict instructions to focus solely on "this compound" and not introduce information from outside the explicit scope prevents the use of analogous data.

Therefore, the content for the following outline cannot be provided:

Theoretical and Computational Investigations into this compound 5.1. Density Functional Theory (DFT) for Electronic Structure Elucidation 5.1.1. Geometry Optimization and Energetic Landscapes of Conformers 5.1.2. Analysis of Molecular Orbitals (HOMO-LUMO Gaps and Character) 5.1.3. Charge Distribution and Natural Bond Orbital (NBO) Analysis 5.1.4. Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies) 5.2. Ab Initio Calculations for High-Accuracy Electronic Properties and Spectroscopic Constants 5.3. Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability

Theoretical and Computational Investigations into Cadmium;3,4 Dichloro 2 Methylpyridine

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability

Solvent Effects on Complex Conformation and Reactivity

No studies are available that investigate the influence of different solvents on the conformation and reactivity of the Cadmium;3,4-dichloro-2-methylpyridine (B25698) complex.

Ligand Mobility and Exchange Pathways within the Coordination Sphere

There is no available research detailing the dynamics of ligand mobility or potential exchange pathways within the coordination sphere of Cadmium;3,4-dichloro-2-methylpyridine.

Computational Prediction of Supramolecular Interactions in Crystal Lattices

No computational or experimental studies have been published that predict or analyze the supramolecular interactions, such as hydrogen bonding or van der Waals forces, that would dictate the crystal lattice structure of this compound.

Reaction Mechanisms and Kinetics of Cadmium;3,4 Dichloro 2 Methylpyridine Complexes

Ligand Exchange and Substitution Reactions in Solution

Ligand exchange processes in cadmium(II) complexes are typically fast, a characteristic attributed to the d¹⁰ electronic configuration of the Cd²⁺ ion, which results in no ligand field stabilization energy and labile coordination spheres. The exchange of the 3,4-dichloro-2-methylpyridine (B25698) ligand in a cadmium complex would likely be influenced by the solvent, the nature of other ligands in the coordination sphere, and the steric and electronic properties of the pyridine (B92270) ligand itself.

Kinetic investigations of ligand exchange in cadmium complexes are often carried out using spectroscopic techniques that can monitor changes in the coordination environment of the metal center over time.

UV-Vis Spectroscopy: Changes in the ultraviolet-visible absorption spectrum of a cadmium complex upon the addition of an exchanging ligand can be monitored to determine reaction rates. The appearance of new absorption bands or shifts in existing bands can indicate the formation of new species. For instance, the substitution of a coordinated solvent molecule by a 3,4-dichloro-2-methylpyridine ligand would alter the electronic environment of the cadmium center, leading to a change in the UV-Vis spectrum.

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the kinetics of ligand exchange. ¹H and ¹³C NMR can be used to track the signals of both the free and coordinated 3,4-dichloro-2-methylpyridine ligand. Line broadening analysis of the NMR signals can provide information about the rates of exchange processes that are too fast to be monitored by conventional kinetic methods. For slower reactions, the integration of signals corresponding to the reactant and product complexes over time can be used to determine the reaction rate.

Hypothetical Kinetic Data from Spectroscopic Analysis

Spectroscopic Method Monitored Species Observed Change Inferred Kinetic Information
UV-Vis Cadmium Complex Shift in λmax upon addition of excess ligand Pseudo-first-order rate constant
¹H NMR 3,4-dichloro-2-methylpyridine Coalescence of free and bound ligand signals Exchange rate at the coalescence temperature

The rate law for a ligand exchange reaction provides insight into the reaction mechanism. For a reaction of the type:

[Cd(L)ₓ(S)ᵧ] + L' → [Cd(L)ₓ₋₁(L')(S)ᵧ] + L

where L is 3,4-dichloro-2-methylpyridine, L' is the incoming ligand, and S is a solvent molecule, the rate law can be determined by systematically varying the concentrations of the complex and the incoming ligand.

A common rate law for ligand exchange on labile metal centers is a two-term rate law:

Rate = k₁[Complex] + k₂[Complex][L']

The k₁ term corresponds to a solvent-assisted or dissociative pathway, while the k₂ term represents an associative pathway.

Activation parameters, such as the activation enthalpy (ΔH‡) and activation entropy (ΔS‡), can be determined by studying the temperature dependence of the rate constants using the Eyring equation. These parameters provide further details about the transition state of the reaction. A positive ΔS‡ is often indicative of a dissociative mechanism, where the release of a ligand in the transition state leads to an increase in disorder. Conversely, a negative ΔS‡ suggests an associative mechanism, where the association of the incoming ligand in the transition state results in a more ordered system.

Illustrative Activation Parameters for Ligand Exchange

Reaction Pathway Rate Constant ΔH‡ (kJ/mol) ΔS‡ (J/mol·K) Proposed Mechanism
Solvent-assisted k₁ 55 +15 Dissociative interchange (Id)
Associative k₂ 40 -25 Associative interchange (Ia)

The coordination dynamics of cadmium(II) complexes can proceed through either dissociative (D), associative (A), or interchange (I) mechanisms. In a dissociative mechanism, a ligand first dissociates from the metal center to form a lower-coordinate intermediate, which is then attacked by the incoming ligand. In an associative mechanism, the incoming ligand first coordinates to the metal center to form a higher-coordinate intermediate, followed by the departure of the leaving group. Interchange mechanisms are concerted processes where the incoming ligand enters the coordination sphere as the leaving group departs, and can be further classified as dissociative interchange (Id) or associative interchange (Ia) depending on the degree of bond breaking or bond making in the transition state.

For cadmium(II) complexes, due to their flexible coordination geometry and the lability of the metal-ligand bonds, interchange mechanisms are common. The steric bulk of the 3,4-dichloro-2-methylpyridine ligand, particularly the methyl group at the 2-position, would likely hinder an associative pathway, making a dissociative interchange (Id) mechanism more probable. In this scenario, the cadmium-ligand bond would be significantly stretched in the transition state before the incoming ligand fully coordinates.

Redox Chemistry and Electron Transfer Processes Involving the Cadmium Center

Cadmium typically exists in the +2 oxidation state and is generally considered redox-inactive under normal conditions. The Cd²⁺ ion has a filled d¹⁰ electronic configuration, making it difficult to oxidize or reduce. Therefore, the cadmium center in a "Cadmium;3,4-dichloro-2-methylpyridine" complex is not expected to undergo facile electron transfer reactions.

However, the coordinated 3,4-dichloro-2-methylpyridine ligand could potentially undergo redox reactions. The pyridine ring can be reduced, and the presence of electron-withdrawing chloro substituents might influence its reduction potential. Any observed redox chemistry of the complex would likely be centered on the ligand rather than the metal.

In some biological systems, cadmium has been shown to inhibit electron transfer chains by binding to protein sites, but this is an indirect effect on electron transfer processes rather than a direct redox change of the cadmium ion itself. nih.gov

Photoreactivity and Light-Induced Degradation Pathways of the Complex

The photoreactivity of a "this compound" complex would depend on the nature of its electronic transitions. Absorption of ultraviolet or visible light could promote the complex to an excited state. The possible de-excitation pathways include non-radiative decay (heat), phosphorescence, or photochemical reaction.

A likely photochemical reaction would be the homolytic cleavage of the cadmium-nitrogen bond, leading to the dissociation of the 3,4-dichloro-2-methylpyridine ligand. This process would generate a radical pair, which could then undergo further reactions.

Another possibility is a ligand-to-metal charge transfer (LMCT) transition, although this is less common for Cd(II) complexes due to the high energy required to reduce the metal center. More likely would be intraligand (π → π*) transitions within the 3,4-dichloro-2-methylpyridine ligand, which could lead to photochemical reactions of the ligand itself, such as dechlorination or ring opening, depending on the wavelength of the incident light. The degradation of the complex would likely proceed through the dissociation of the photochemically altered ligand.

Reactivity towards Small Molecules and Probing of Active Sites

The reactivity of a "this compound" complex towards small molecules would be largely dictated by the lability of the cadmium-ligand bonds and the availability of open coordination sites. Cadmium complexes are known to react with small molecules containing donor atoms such as oxygen, nitrogen, and sulfur.

Water: In aqueous solution, water molecules would likely compete with the 3,4-dichloro-2-methylpyridine for coordination sites on the cadmium center, leading to hydrolysis and the formation of aqua complexes.

Thiols: Cadmium has a high affinity for sulfur-containing ligands. It would be expected to react readily with thiols (R-SH), leading to the displacement of the pyridine ligand and the formation of stable cadmium-thiolate bonds. This reactivity is a key aspect of cadmium's toxicity in biological systems.

Anions: Anions such as halides (Cl⁻, Br⁻, I⁻) or pseudohalides (CN⁻, SCN⁻) could displace the neutral 3,4-dichloro-2-methylpyridine ligand to form anionic cadmium complexes.

Probing the active sites of this complex would involve introducing small molecule substrates and observing the resulting changes in the complex's spectroscopic or electrochemical properties. For example, the addition of a fluorescent small molecule that can bind to the cadmium center could lead to a change in its fluorescence, providing a means to probe the accessibility of the metal site.

Predicted Reactivity with Small Molecules

Small Molecule Expected Reaction Product Type
H₂O Ligand substitution Aqua complex
Cysteine Ligand displacement Cadmium-thiolate complex
Cyanide (CN⁻) Ligand substitution Cyano-cadmate complex

Advanced Research Applications of Cadmium;3,4 Dichloro 2 Methylpyridine Non Clinical Focus

Catalytic Applications in Organic Synthesis

There is no available research on the role of Cadmium;3,4-dichloro-2-methylpyridine (B25698) as a catalyst or pre-catalyst.

No studies have been published detailing the use of Cadmium;3,4-dichloro-2-methylpyridine in facilitating the formation of carbon-carbon or carbon-heteroatom bonds.

The potential of this compound in the field of asymmetric catalysis and its ability to drive enantioselective transformations remains unexplored in the scientific literature.

There is no information regarding the application of this compound in either heterogeneous or homogeneous catalysis, nor any mention of supporting materials used in conjunction with this compound.

Data on the stability, potential for recycling, and deactivation mechanisms of this compound as a catalyst are not available.

Material Science and Advanced Functional Materials

No research has been conducted on the application of this compound in material science.

There are no findings to support the use of this compound in the development of materials with tunable electronic properties.

Integration into Metal-Organic Frameworks (MOFs) or Coordination Polymers

There is no available scientific literature describing the synthesis or characterization of Metal-Organic Frameworks (MOFs) or coordination polymers that specifically incorporate 3,4-dichloro-2-methylpyridine as a ligand with cadmium. While cadmium is frequently used as a metal node in the construction of diverse coordination polymers and MOFs due to its flexible coordination geometry, research has focused on other organic linkers. researchgate.netnih.govnih.gov The potential for 3,4-dichloro-2-methylpyridine to act as a ligand in such structures has not been explored in published studies. Consequently, no data on the structural properties, porosity, or potential applications of a MOF or coordination polymer based on this specific cadmium compound exists.

Optoelectronic Properties and Device Integration Potential (e.g., LEDs, solar cells)

The optoelectronic properties of "this compound" have not been reported in the scientific literature. Research into cadmium-containing materials for optoelectronics typically focuses on binary compounds like cadmium sulfide (B99878) (CdS) or cadmium selenide (B1212193) (CdSe), which possess semiconducting properties suitable for applications in light-emitting diodes (LEDs) and solar cells. There is no information available regarding the synthesis, band structure, photoluminescent properties, or potential for integrating the specific coordination complex of cadmium with 3,4-dichloro-2-methylpyridine into any optoelectronic devices.

Future Research Directions and Emerging Paradigms for Cadmium;3,4 Dichloro 2 Methylpyridine

Exploration of Novel Synthetic Methodologies and Derivatization Strategies

Future synthetic work on Cadmium;3,4-dichloro-2-methylpyridine (B25698) is likely to focus on developing more efficient, selective, and environmentally benign methodologies. Current synthetic strategies for related cadmium complexes often involve conventional solution-based methods. nih.govresearchgate.netnih.govbas.bg Future explorations could include mechanochemical synthesis, sonochemistry, and microwave-assisted reactions to potentially reduce reaction times and increase yields.

Derivatization of the 3,4-dichloro-2-methylpyridine ligand prior to complexation with cadmium could also unlock a diverse range of new compounds with tailored properties. Strategies could involve nucleophilic substitution of the chloro groups or functionalization of the methyl group. These modifications could influence the coordination geometry, solubility, and electronic properties of the resulting cadmium complexes. A comparative overview of potential derivatization strategies is presented in Table 1.

Derivatization StrategyPotential Functional GroupExpected Impact on Complex Properties
Nucleophilic Aromatic Substitution-OR, -NR2, -SRAltered electronic properties and solubility
Cross-Coupling ReactionsAryl, AlkylIncreased steric bulk, modified crystal packing
Functionalization of Methyl Group-CH2OH, -CHO, -COOHIntroduction of new coordination sites

Advanced In-Situ Spectroscopic Techniques for Real-Time Reaction Monitoring

Understanding the formation and transformation of Cadmium;3,4-dichloro-2-methylpyridine in real-time is crucial for optimizing synthetic protocols and for potential applications in sensing. Advanced in-situ spectroscopic techniques can provide invaluable insights into reaction kinetics, intermediate species, and equilibrium processes. acs.org While traditional methods rely on post-synthesis characterization, techniques such as in-situ Fourier-transform infrared (FTIR), Raman, and UV-Vis spectroscopy can monitor the coordination of the pyridine (B92270) ligand to the cadmium center as it happens. acs.org

Furthermore, the application of techniques like stopped-flow spectroscopy could elucidate the fast kinetics of complex formation. Electrochemical methods, such as cyclic voltammetry, could be employed in-situ to probe the redox behavior of the complex during its formation and in response to external stimuli. rsc.org

Development of Hybrid Materials and Nanostructures Incorporating the Complex

A significant future direction lies in the incorporation of this compound into hybrid materials and nanostructures. This could lead to materials with novel optical, electronic, or catalytic properties. For instance, the complex could be integrated into metal-organic frameworks (MOFs) or coordination polymers. nih.govmdpi.comrsc.orgnih.gov The dichlorinated pyridine ligand could act as a node or a linker, and the resulting porous materials could have applications in gas storage or heterogeneous catalysis. nih.govwikipedia.org

The synthesis of nanoparticles of this complex, or its use as a precursor for cadmium-based quantum dots, is another promising area. The properties of such nanomaterials are often size-dependent and can differ significantly from the bulk material. The presence of the halogenated and methylated pyridine ligand could influence the surface chemistry and stability of these nanostructures.

Theoretical Prediction and Rational Design of New Functionalities

Rational design principles, guided by theoretical predictions, can be used to design new functionalities. For example, by modeling the interaction of the complex with different guest molecules, it may be possible to design sensors with high selectivity. nih.gov Similarly, theoretical calculations can help in designing derivatives of the complex with optimized electronic properties for applications in optoelectronics. A summary of predictable properties using theoretical methods is given in Table 2.

Theoretical MethodPredicted PropertyPotential Application
Density Functional Theory (DFT)Molecular geometry, electronic structure, vibrational frequenciesCorrelation with experimental data, understanding of bonding
Time-Dependent DFT (TD-DFT)Electronic absorption and emission spectraDesign of luminescent materials
Quantum Theory of Atoms in Molecules (QTAIM)Analysis of non-covalent interactionsUnderstanding crystal packing and stability

Interdisciplinary Research with Other Fields of Chemistry and Materials Science

The future of research on this compound will likely involve increased collaboration with other scientific disciplines. In materials science, the complex could be explored as a component in the fabrication of thin films or as a dopant in polymer matrices to create materials with tailored optical or electrical properties.

In the field of catalysis, this cadmium complex could be investigated as a catalyst or precatalyst for various organic transformations. rsc.org The Lewis acidic cadmium center and the functionalized pyridine ligand could offer unique reactivity. Furthermore, the potential biological activity of this compound could be explored in collaboration with biochemists and pharmacologists, building on existing research into the biological applications of other cadmium-pyridine complexes. nih.govrsc.orgnih.govnih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.